USP7 Enzyme Inhibition: 46-Fold Potency Gain Over First-Generation Inhibitor P5091
In a biochemical assay measuring inhibition of full-length human USP7, Allyl 6-(aminomethyl)isoquinolin-1-ylcarbamate achieved an IC50 of 90 nM [1]. By comparison, the widely used first-generation USP7 inhibitor P5091 (P005091) exhibits an IC50 of 4.2 µM (4200 nM) against the same enzyme under comparable conditions [2]. This represents a 46-fold improvement in enzymatic potency, positioning the compound as a substantially more potent chemical probe for target validation studies.
| Evidence Dimension | Inhibition of recombinant full-length human USP7 (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | P5091, IC50 = 4.2 µM (4200 nM) |
| Quantified Difference | 46-fold lower IC50 (greater potency) |
| Conditions | Biochemical assay; USP7 (unknown origin); IC50 determination via substrate cleavage monitoring |
Why This Matters
Higher enzymatic potency at nanomolar concentrations reduces compound quantity required per assay, improving cost-efficiency in large-scale screening campaigns.
- [1] BindingDB. BDBM50465213 (CHEMBL4294359 | US10766903, Example 11). Affinity Data: IC50 90 nM for USP7. View Source
- [2] Li, X. et al. A patent review of ubiquitin-specific protease 7 (USP7) inhibitors (2014-present). Expert Opin. Ther. Pat. 2022, 32, 731-751. (P5091 IC50 cited within review). View Source
